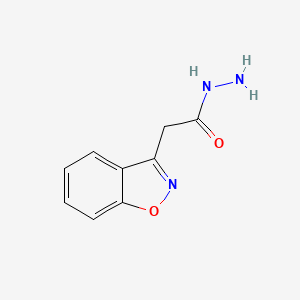
4-(Hydroxymethyl)-3,5-dimethylphenol
Overview
Description
4-(Hydroxymethyl)-3,5-dimethylphenol, also known as 4-HM-DMP, is a synthetic phenolic compound with a wide range of applications in the scientific research and laboratory experiments. 4-HM-DMP is a derivative of phenol, and its structure consists of a hydroxymethyl group attached to the 3- and 5-positions of the phenol ring. 4-HM-DMP is a colorless solid that is soluble in water and polar organic solvents. This compound has been widely used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, cosmetics, and other products. In addition, 4-HM-DMP has been used as an intermediate in the synthesis of several compounds, such as 4-hydroxy-3,5-dimethylbenzaldehyde, 4-hydroxy-3,5-dimethylbenzoic acid, and 4-hydroxy-3,5-dimethylbenzyl alcohol.
Scientific Research Applications
Biomass Conversion and Biofuel Production
4-(Hydroxymethyl)-3,5-dimethylphenol may play a role in the conversion of biomass into valuable chemicals. For instance, its structural similarity to 5-hydroxymethylfurfural (HMF) suggests potential use in biomass-derived HMF oxidation reactions (HMFOR). These reactions are crucial for sustainable production of fine chemicals and biofuels .
Electrocatalysis
In the field of electrocatalysis, compounds like 4-(Hydroxymethyl)-3,5-dimethylphenol could be used as intermediates or catalysts. The selective electrooxidation of HMF to high-value products such as 5-formyl-furan-2-formic acid (FFCA) is an example where related compounds are utilized .
Organic Synthesis
This compound may serve as a building block in organic synthesis, particularly in the formation of fine chemicals. Its functional groups are versatile for various chemical reactions, potentially enabling the synthesis of a wide range of industrial chemicals .
Environmental Chemistry
The compound’s potential to act as a non-metallic catalyst in environmentally friendly chemical processes makes it relevant in environmental chemistry. It could contribute to greener synthesis methods that minimize the use of toxic chemicals and reduce energy consumption .
properties
IUPAC Name |
4-(hydroxymethyl)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXUDNVOYVQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376213 | |
| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3,5-dimethylphenol | |
CAS RN |
28636-93-3 | |
| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)




![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)


![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)
